molecular formula C10H19Cl2N3 B8712253 N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride CAS No. 168091-36-9

N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride

Cat. No. B8712253
CAS RN: 168091-36-9
M. Wt: 252.18 g/mol
InChI Key: SGECHFWEVFZQPI-UHFFFAOYSA-N
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Description

“N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride” is an organic compound used in the synthesis of pharmaceuticals . It is also used in electrochemical applications, dyes, and ink . The compound is commercially available and its CAS number is 168091-36-9 .


Molecular Structure Analysis

The molecular formula of “N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride” is C10H18ClN3 . Its molecular weight is 215.73 .

Safety and Hazards

“N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride” is a hazardous material. It can cause skin and eye irritation, as well as respiratory tract irritation . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .

properties

CAS RN

168091-36-9

Product Name

N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

2-N,2-N-diethyl-6-methylpyridine-2,5-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-4-13(5-2)10-7-6-9(11)8(3)12-10;;/h6-7H,4-5,11H2,1-3H3;2*1H

InChI Key

SGECHFWEVFZQPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)N)C.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 mL PARR reactor bottle was placed 6.3 gram (30 mmol) of 6-diethylamino-3-nitro-2-picoline and 75 mL of reagent grade methanol. The mixture was stirred at room temperature for a few minutes to fully dissolve the diethylaminonitropicoline, then 1 gram of 5% Palladium on carbon was added. The resulting mixture was placed upon the PARR hydrogenation shaker and hydrogenated at 50 psi H2 atmosphere at room temperature. After 3 hours the reaction was removed from the hydrogenation shaker and evaluated by thin layer chromatography to show that all starting material had been consumed and one product had formed. The product containing methanol solution was filtered through a pad of Supercel Celite slurried in methanol on a medium porosity sintered glass funnel to remove the palladium on carbon catalyst. The Celite pad was washed with 25 mL of methanol. The resulting nearly colorless filtrate was treated with 7 mL of concentrated hydrochloric acid (0.84 moles hydrogen chloride) and the lightly colored solution was transferred to a 500 mL flask. The product mixture was concentrated under reduced pressure at 50° C. to afford a wet amorphous semi-solid product mixture. This was treated with 50 mL of acetonitrile and stirred rapidly for 45 minutes then filtered on a Buchner funnel. The resulting off-white solid was washed with 25 mL of acetonitrile, dried by sucking air through for 30 minutes, then dried under high vacuum over night. The off-white product of N2,N2-diethyl-6-methyl-2,5-pyridinediamine dihydrochloride was 7.2 grams (28.5 mmol, 95.1% yield). Mass Spectrum analysis indicated an Electron Impact EI+ m/e of 179.
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethylaminonitropicoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
reactant
Reaction Step Six
Quantity
1 g
Type
catalyst
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

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